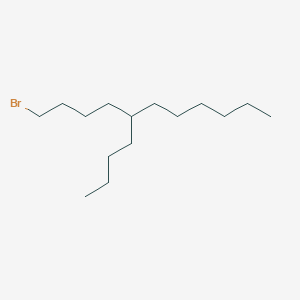
1-Bromo-5-butylundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5-butylundecane is an organic compound with the molecular formula C15H31Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-5-butylundecane can be synthesized through the bromination of 5-butylundecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the alkyl chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
化学反应分析
Types of Reactions: 1-Bromo-5-butylundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base, such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of bulky bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used. The reaction conditions typically involve moderate temperatures (25-50°C) and polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reaction conditions often involve elevated temperatures (50-100°C) and non-polar solvents like hexane or toluene.
Major Products Formed:
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the alkyl chain.
科学研究应用
1-Bromo-5-butylundecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of specialty polymers and materials with specific properties, such as hydrophobicity or flame retardancy.
Biological Studies: The compound can be used as a probe to study biological processes involving brominated compounds or to investigate the effects of alkyl bromides on living organisms.
作用机制
The mechanism of action of 1-Bromo-5-butylundecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and elimination.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, resulting in the formation of a new covalent bond.
Elimination: The compound undergoes dehydrohalogenation, leading to the formation of an alkene and the removal of the bromine atom.
相似化合物的比较
1-Bromo-5-butylundecane can be compared with other similar compounds, such as:
1-Bromobutane: A shorter alkyl chain bromide with similar reactivity but different physical properties.
1-Bromohexane: Another alkyl bromide with a longer chain than 1-bromobutane but shorter than this compound.
1-Bromododecane: A longer alkyl chain bromide with similar reactivity but different solubility and boiling point.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties compared to other alkyl bromides. Its reactivity and versatility make it a valuable compound in various fields of scientific research.
属性
分子式 |
C15H31Br |
|---|---|
分子量 |
291.31 g/mol |
IUPAC 名称 |
1-bromo-5-butylundecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-7-8-12-15(11-6-4-2)13-9-10-14-16/h15H,3-14H2,1-2H3 |
InChI 键 |
KLLRRBCDPVQVPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


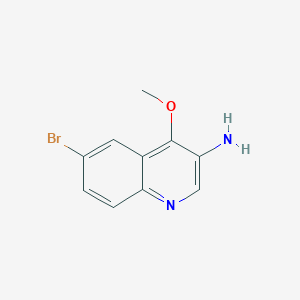
![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
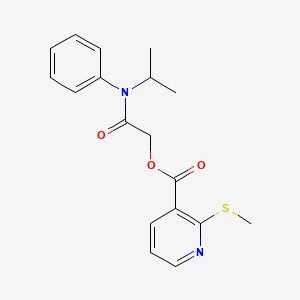
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
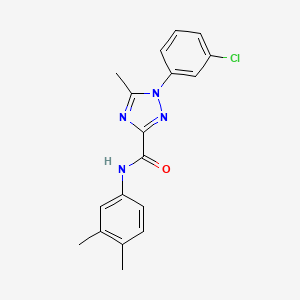
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
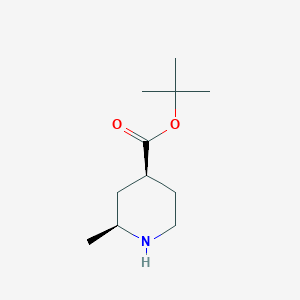

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)

